Cas no 202205-77-4 (Benzene,1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-, cis- (9CI))

Benzene,1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-, cis- (9CI) structure
202205-77-4 structure
Product Name:Benzene,1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-, cis- (9CI)
CAS-nummer:202205-77-4
MF:C25H30
MW:330.505707263947
CID:241041
PubChem ID:630234
Update Time:2025-04-19

Benzene,1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-, cis- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-, cis- (9CI)
    • TRANS-1-(2-(4-ETHYLPHENYL)ETHYNYL)-4-(4-PROPYLCYCLOHEXYL)BENZENE
    • 1-Ethyl-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
    • 1-[2-(4-ETHYLPHENYL)ETHYNYL]-4-(4-PROPYLCYCLOHEXYL)BENZENE
    • 202205-77-4
    • C25H30
    • 1-Ethyl-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
    • DS-15498
    • 1-[(4-ETHYLPHENYL)ETHYNYL]-4-(TRANS-4-PROPYLCYCLOHEXYL)BENZENE
    • DTXSID20910591
    • CS-0061437
    • 107949-21-3
    • VWBHMDVHVYVIAR-UHFFFAOYSA-N
    • FT-0688764
    • 133856-92-5
    • Benzene, 1-[(4-ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)-
    • 1-Ethyl-4-([4-(4-propylcyclohexyl)phenyl]ethynyl)benzene #
    • Benzene, 1-[2-(4-ethylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-
    • AKOS024259091
    • trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
    • Indazol-1-yl-aceticacid
    • 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
    • 1-ethyl-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
    • Inchi: 1S/C25H30/c1-3-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(4-2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3
    • InChI-sleutel: VWBHMDVHVYVIAR-UHFFFAOYSA-N
    • LACHT: C1(CCC)CCC(C2C=CC(C#CC3C=CC(=CC=3)CC)=CC=2)CC1

Berekende eigenschappen

  • Exacte massa: 330.23500
  • Monoisotopische massa: 330.235
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 6
  • Complexiteit: 425
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.6
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0.00000
  • LogboekP: 6.72270
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